molecular formula C14H12BrNO4 B267153 4-(Propionylamino)phenyl 5-bromo-2-furoate

4-(Propionylamino)phenyl 5-bromo-2-furoate

Cat. No. B267153
M. Wt: 338.15 g/mol
InChI Key: JMEFFASVVXACIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Propionylamino)phenyl 5-bromo-2-furoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a derivative of furoic acid and has been synthesized using different methods. The purpose of

Scientific Research Applications

4-(Propionylamino)phenyl 5-bromo-2-furoate has been studied for its potential applications in various areas of scientific research. One of the most notable applications is in the field of medicinal chemistry, where this compound has been investigated for its potential as a therapeutic agent for the treatment of various diseases. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.

Mechanism of Action

The mechanism of action of 4-(Propionylamino)phenyl 5-bromo-2-furoate is not fully understood. However, it is believed that this compound interacts with specific targets in biological systems, leading to changes in cellular processes and functions.
Biochemical and Physiological Effects:
Studies have shown that 4-(Propionylamino)phenyl 5-bromo-2-furoate has various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the activity of enzymes involved in cellular processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(Propionylamino)phenyl 5-bromo-2-furoate in lab experiments is its high selectivity and sensitivity for specific targets. However, one of the limitations of using this compound is its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many future directions for research on 4-(Propionylamino)phenyl 5-bromo-2-furoate. Some of these directions include investigating its potential as a therapeutic agent for the treatment of specific diseases, exploring its use as a fluorescent probe for the detection of metal ions in biological systems, and elucidating its mechanism of action in cellular processes. Additionally, further studies are needed to assess the potential toxicity and safety of this compound for use in various applications.

Synthesis Methods

The synthesis of 4-(Propionylamino)phenyl 5-bromo-2-furoate has been accomplished using different methods. One of the most common methods involves the reaction of 4-(Propionylamino)phenol with 5-bromo-2-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography.

properties

Product Name

4-(Propionylamino)phenyl 5-bromo-2-furoate

Molecular Formula

C14H12BrNO4

Molecular Weight

338.15 g/mol

IUPAC Name

[4-(propanoylamino)phenyl] 5-bromofuran-2-carboxylate

InChI

InChI=1S/C14H12BrNO4/c1-2-13(17)16-9-3-5-10(6-4-9)19-14(18)11-7-8-12(15)20-11/h3-8H,2H2,1H3,(H,16,17)

InChI Key

JMEFFASVVXACIS-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=C(O2)Br

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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